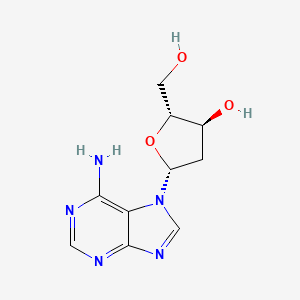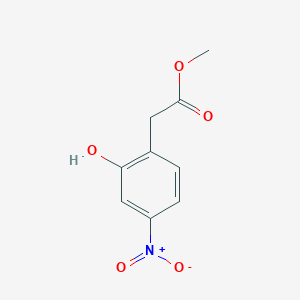
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by its purine base, which is linked to a sugar moiety. Nucleoside analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the coupling of a purine base with a sugar moiety. The process can be carried out through various methods, including:
Glycosylation Reactions: This involves the reaction of a protected sugar derivative with a purine base under acidic or basic conditions.
Enzymatic Synthesis: Enzymes such as nucleoside phosphorylases can catalyze the formation of nucleosides from purine bases and sugar phosphates.
Industrial Production Methods
In industrial settings, the production of nucleoside analogs often involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized nucleosides, reduced nucleosides, and substituted nucleosides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It can be incorporated into DNA or RNA to investigate the effects of nucleoside modifications on genetic processes.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. In cancer therapy, they can interfere with DNA synthesis in rapidly dividing cells.
Industry
In the pharmaceutical industry, this compound is used as an intermediate in the production of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.
Deoxyadenosine: A deoxy derivative with a similar purine base but lacking the hydroxyl group on the sugar moiety.
Vidarabine: An antiviral nucleoside analog with a similar structure but different sugar configuration.
Uniqueness
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)14-4-15(8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 |
Clave InChI |
VGSMHXAPKCTFOZ-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=NC=NC(=C32)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=NC=NC(=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

